Predicted Target Engagement: Thioredoxin Reductase 1 vs. Class Baseline
In silico target prediction identifies thioredoxin reductase 1 (TrxR1) as a putative high‑affinity target for 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine [1]. This prediction distinguishes the compound from the broader aryl‑piperidine class, where neurokinin‑1 (NK1) antagonism is the more commonly reported activity [2]. No experimental IC50 value is available for either the target compound or a structurally defined comparator in a TrxR1 assay.
| Evidence Dimension | Predicted primary target (in silico) |
|---|---|
| Target Compound Data | TrxR1 inhibitor (predicted) |
| Comparator Or Baseline | Class baseline: NK1 receptor antagonism (typical for aryl‑piperidine methanones) |
| Quantified Difference | Qualitative difference in predicted target class |
| Conditions | Computational target prediction (DrugMapper); no experimental assay data |
Why This Matters
Procurement for oncology‑focused projects may preferentially select this compound over NK1‑biased analogs, provided the predicted TrxR1 interaction is prospectively validated in biochemical assays.
- [1] DrugMapper. Small molecule target prediction for (3,5-Dimethoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone. http://drugmapper.helsinki.fi (accessed 2026-05-09). View Source
- [2] Patent US 6,642,226 B2. Substituted phenyl-piperidine methanone compounds. Justia Patents, 2003. https://patents.justia.com/patent/6642226 (accessed 2026-05-09). View Source
